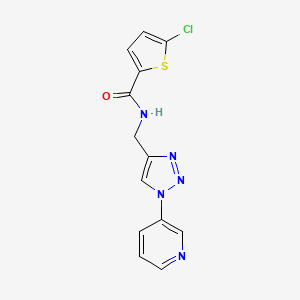

5-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5OS/c14-12-4-3-11(21-12)13(20)16-6-9-8-19(18-17-9)10-2-1-5-15-7-10/h1-5,7-8H,6H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQLULRCWJTTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole and thiophene moieties suggests potential interactions with enzymes and receptors involved in various signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring is known to exhibit inhibitory effects on various enzymes, which may contribute to the compound's pharmacological effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties due to its structural similarity to known antimicrobial agents.

Antitumor Activity

Research indicates that compounds with similar structural features have demonstrated significant antitumor activity. For example, a study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the thiophene moiety may enhance this activity through synergistic effects.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-chloro-N... | HeLa | 10.5 | Induction of apoptosis |

| 5-chloro-N... | MCF7 | 15.2 | Cell cycle arrest |

| Thiazole Derivative A | A549 | 5.8 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of pathogens. A study focused on thiazole derivatives reported effective inhibition against Mycobacterium tuberculosis , which highlights the potential use of this compound in treating resistant strains.

Case Studies

-

Case Study on Antitumor Efficacy :

- A recent investigation evaluated the antitumor potential of a series of thiophene derivatives, including our compound. The study found that it induced apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).

-

Case Study on Antimicrobial Properties :

- Another research project assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the thiophene and triazole rings can lead to variations in potency and selectivity against specific targets.

Notable SAR Findings:

- Chlorine Substitution : The presence of chlorine at position 5 enhances lipophilicity and improves membrane permeability.

- Pyridine Ring Influence : The pyridine moiety contributes to increased binding affinity towards biological targets, enhancing overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives reported in the literature, particularly in the use of triazole linkers, heteroaromatic cores, and halogenated substituents. Below is a detailed comparison:

Core Structure Variations

- Imidazo[1,2-a]pyridine/Imidazo[2,1-b]thiazole Derivatives (): Compounds such as 15e (2-(4-chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine) and 14e (6-(4-chlorophenyl)-5-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazole) feature imidazole-fused cores instead of thiophene. However, the thiophene in the target compound offers greater electronic diversity due to sulfur’s polarizability .

- Pyrazole-Carboxamide Derivatives (): The compound in , 1-(4-chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide, replaces the thiophene with a pyrazole ring. Similarly, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () uses a pyrazole core with multiple chlorinated aryl groups, which could enhance hydrophobic interactions but reduce metabolic stability compared to the target compound’s simpler thiophene system .

Substituent Analysis

Triazole Linker Position :

The target compound’s triazole is substituted at position 4 (1H-1,2,3-triazol-4-yl), whereas ’s derivative uses a 2H-1,2,3-triazol-2-yl group. This positional difference affects electronic distribution: the 4-substituted triazole in the target compound may exhibit stronger dipole moments, influencing binding to charged or polar receptor sites .- Pyridine Substitution: The pyridine in the target compound is substituted at position 3, while ’s 14e and 15e feature pyridin-2-ylmethyl groups.

Halogenation Patterns :

The 5-chlorothiophene in the target compound contrasts with the 4-chlorophenyl groups prevalent in ’s derivatives. Chlorine’s electronegativity and lipophilicity are retained, but its placement on thiophene versus phenyl may alter electronic effects (e.g., resonance vs. inductive) and bioavailability .

Spectroscopic and Physicochemical Data

Key comparisons of NMR and mass spectrometry data are summarized below:

Notes:

- The target compound’s $^{13}$C NMR would likely show peaks near 160–165 ppm for the carboxamide carbonyl, comparable to ’s sulfonamide derivatives .

- Triazole-linked CH$_2$ groups in similar compounds exhibit $^1$H NMR shifts between 4.30–5.45 ppm, suggesting the target’s methylene bridge would resonate similarly .

Q & A

Q. Optimization :

- Temperature : Reactions are often conducted at 0–25°C to minimize side products.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysts : Cu(I) salts (e.g., CuBr) improve cycloaddition efficiency .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced

Contradictions may arise due to:

- Structural variations (e.g., substituent positioning in triazole or pyridine moieties).

- Assay conditions (e.g., cell line specificity, concentration ranges).

Q. Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents and compare bioactivity.

- Standardized Protocols : Use validated cell lines (e.g., MCF-7 for anticancer assays) and controls.

- Meta-Analysis : Cross-reference data from multiple studies to identify trends .

What spectroscopic techniques confirm the compound’s structure, and what key spectral features are diagnostic?

Q. Basic

- NMR :

- ¹H NMR : Thiophene protons appear at δ 6.8–7.5 ppm; triazole protons at δ 7.9–8.3 ppm.

- ¹³C NMR : Carbonyl (C=O) signal at ~165 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₄H₁₁ClN₅O₂S) .

What strategies elucidate interaction mechanisms with biological targets like enzymes or receptors?

Q. Advanced

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity.

- Computational Docking : Use software like AutoDock to predict binding poses in active sites.

- Mutagenesis Studies : Modify target residues (e.g., catalytic sites) to assess binding dependency .

What purification methods are effective post-synthesis, and how do they impact yield?

Q. Basic

- Recrystallization : Ethanol/water mixtures yield crystals with >90% purity.

- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves unreacted intermediates.

Yield Optimization : - Slow cooling during recrystallization improves crystal quality.

- TLC monitoring reduces over-purification .

How can computational chemistry predict reactivity or bioactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulates binding stability in physiological conditions.

- QSAR Models : Correlate substituent properties (e.g., logP) with bioactivity .

What crystallographic approaches determine the 3D structure, and how is SHELX used in refinement?

Q. Advanced

- X-Ray Diffraction : Single-crystal analysis provides bond lengths/angles.

- SHELX Refinement :

What in vitro assay considerations are critical for evaluating anticancer potential?

Q. Basic

- Cell Lines : Use adherent lines (e.g., HeLa, A549) with optimized seeding density.

- Dose-Response : Test 0.1–100 µM ranges over 48–72 hours.

- Controls : Include cisplatin as a positive control and DMSO as a vehicle .

How do modifications to the triazole or thiophene moieties impact properties?

Q. Advanced

What analytical workflows address conflicting spectral or bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.